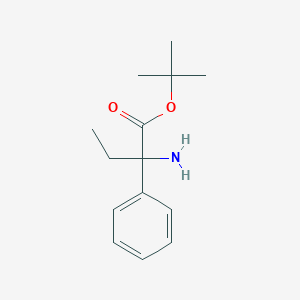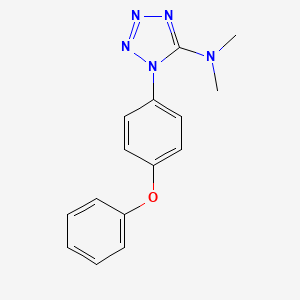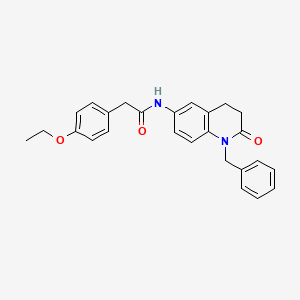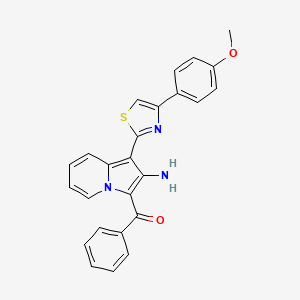
Tert-butyl 2-amino-2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-2-phenylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a derivative of the amino acid phenylalanine and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-2-phenylbutanoate has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of tert-butyl 2-amino-2-phenylbutanoate is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines and reducing oxidative stress in cells. It has also been suggested that it may act by modulating the activity of certain enzymes involved in the production of neurotransmitters in the brain.
Biochemical and Physiological Effects
Tert-butyl 2-amino-2-phenylbutanoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in cells. It has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to modulate the activity of certain enzymes involved in the production of neurotransmitters in the brain, such as tyrosine hydroxylase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl 2-amino-2-phenylbutanoate in lab experiments is its potential as a neuroprotective agent. It has been shown to have protective effects against oxidative stress and may be useful in studying the mechanisms of neurodegenerative diseases. However, one limitation of using tert-butyl 2-amino-2-phenylbutanoate in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and care must be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 2-amino-2-phenylbutanoate. One area of research is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its mechanism of action and potential therapeutic benefits. Additionally, further studies are needed to determine the optimal dosage and administration of tert-butyl 2-amino-2-phenylbutanoate for various applications.
Synthesemethoden
Tert-butyl 2-amino-2-phenylbutanoate can be synthesized through the reaction of tert-butyl acetoacetate with benzylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of tert-butyl 2-amino-2-phenylbutanoate and water as a byproduct. Other methods of synthesis have also been reported in the literature, including the reaction of tert-butyl acrylate with phenylalanine methyl ester.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(15,11-9-7-6-8-10-11)12(16)17-13(2,3)4/h6-10H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFCLJSRMHSSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2601960.png)


![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)


![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)



![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
